

Application of Pigment Red 166 in Textile Printing: Application Notes and Protocols

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Pigment Red 166 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 166 is a high-performance disazo condensation pigment known for its bright, yellowish-red shade and excellent fastness properties.[1][2][3] Its robust characteristics, including high lightfastness, good heat stability, and chemical resistance, make it a suitable colorant for a variety of applications, including textile printing.[1][2][3] This document provides detailed application notes and experimental protocols for the use of **Pigment Red 166** in textile printing, with a focus on screen printing applications on cotton and polyester fabrics.

1. Physicochemical Properties of **Pigment Red 166**

Pigment Red 166 is valued in the textile industry for its durability and vibrant color. Its performance is rooted in its chemical structure and physical attributes.



| Property | Value | Source(s) |
|----------------------|-----------------|-----------|
| C.I. Name | Pigment Red 166 | [1][2] |
| C.I. Number | 20730 | [1] |
| CAS Number | 3905-19-9 | [1] |
| Molecular Formula | C40H24Cl4N6O4 | [1][4] |
| Molecular Weight | 794.47 g/mol | [1][4] |
| Appearance | Red Powder | [1] |
| Shade | Yellowish Red | [1][2] |
| Heat Resistance | Up to 300°C | [2][3] |
| Light Fastness (BWS) | 7-8 (Excellent) | [1] |
| Migration Resistance | 5 (Excellent) | [1] |
| Acid Resistance | 5 (Excellent) | [1] |
| Alkali Resistance | 5 (Excellent) | [1] |

2. Fastness Properties in Textile Applications

The durability of a pigment on a textile substrate is critical. The following table summarizes the typical fastness properties of **Pigment Red 166** when applied to textiles according to standardized testing methods.



| Fastness Property | Test Standard | Rating (Scale 1-5, unless specified) | Performance |
|-----------------------------|--------------------------------|---|-------------------|
| Light Fastness | ISO 105-B02 | 7-8 (BWS) | Excellent |
| Wash Fastness | AATCC 61 (2A) / ISO 105-C06 | 4-5 | Good to Excellent |
| Crocking (Rubbing) - Dry | AATCC 8 / ISO 105- X12 | 4-5 | Good to Excellent |
| Crocking (Rubbing) - Wet | AATCC 8 / ISO 105- X12 | 4 | Good |
| Resistance to Bleeding | AATCC Method | 5 | Excellent |
| Resistance to Soap | ISO 105-C10 | 5 | Excellent |

3. Experimental Protocols

The following protocols provide a step-by-step guide for the application of **Pigment Red 166** in a laboratory or research setting using a screen printing method.

3.1. Materials and Equipment

- Pigment: Pigment Red 166 powder
- Binder: Acrylic-based textile printing binder
- Thickener: Synthetic thickener (e.g., polyacrylate-based)
- Fixing Agent: Cross-linking agent (optional, for enhanced fastness)
- Softener: Silicone-based softener (optional, to improve hand-feel)
- Deionized Water
- Textile Substrate: Pre-scoured and bleached 100% cotton or polyester fabric



- Laboratory Scale
- High-speed Stirrer/Homogenizer
- Beakers and Glass Rods
- Screen Printing Frame and Squeegee
- · Drying Oven
- Curing Oven or Heat Press
- Launder-Ometer (for wash fastness testing)
- Crockmeter (for rubbing fastness testing)
- Light Fastness Tester (Xenon Arc Lamp)
- 3.2. Protocol 1: Preparation of **Pigment Red 166** Printing Paste

This protocol outlines the formulation of a stable and effective printing paste.

- Preparation of the Thickener Stock: Prepare a stock solution of the synthetic thickener
 according to the manufacturer's instructions. Typically, this involves dispersing the thickener
 powder in deionized water with gentle stirring until a smooth, viscous paste is formed.
- Dispersion of Pigment: In a separate beaker, weigh the required amount of Pigment Red
 166. Add a small amount of deionized water and a dispersing agent (if required) and mix to form a smooth, lump-free slurry.
- Mixing the Paste:
 - To the pigment slurry, add the acrylic binder and mix thoroughly with a high-speed stirrer.
 - Gradually add the prepared thickener stock to the pigment-binder mixture while stirring continuously until the desired viscosity is achieved.



- If using, add the fixing agent and softener to the paste and continue mixing for another 10-15 minutes to ensure homogeneity.
- Final Paste Formulation: A typical formulation for a Pigment Red 166 printing paste is as follows:

| Component | Percentage (%) by Weight |
|-------------------------|--------------------------|
| Pigment Red 166 | 2.0 - 5.0 |
| Acrylic Binder | 10.0 - 20.0 |
| Synthetic Thickener | 1.5 - 3.0 |
| Fixing Agent (Optional) | 1.0 - 2.0 |
| Softener (Optional) | 0.5 - 1.0 |
| Deionized Water | To make 100 |

3.3. Protocol 2: Textile Printing and Curing

This protocol details the application of the prepared printing paste onto the textile substrate.

- Fabric Preparation: Ensure the textile substrate is clean, dry, and free from any impurities that may interfere with pigment adhesion. The fabric should be pre-treated by scouring and bleaching if necessary.
- Printing:
 - Place the fabric on a flat, padded printing table.
 - Position the screen printing frame firmly on the fabric.
 - Apply a line of the prepared **Pigment Red 166** printing paste along one edge of the screen.
 - Using a squeegee held at a 45-degree angle, apply even pressure to pull the paste across the screen. This action forces the paste through the open mesh of the screen onto the fabric.



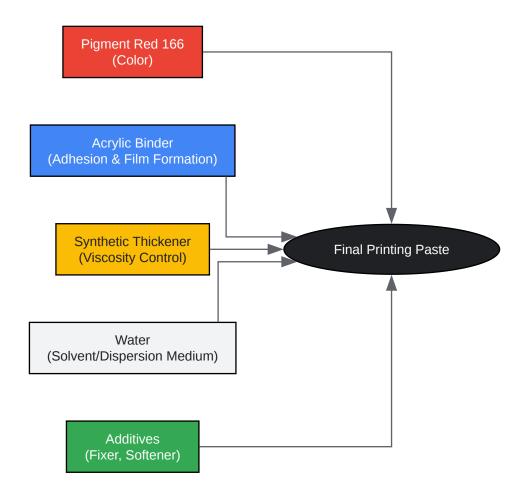
- Lift the screen carefully to reveal the printed design.
- Drying: Dry the printed fabric at 80-100°C for 3-5 minutes to evaporate the water from the printing paste.
- Curing (Polymerization): Cure the dried fabric at 150-160°C for 3-5 minutes in a curing oven or using a heat press. This step is crucial for the polymerization of the binder, which fixes the pigment onto the fabric surface.

3.4. Protocol 3: Evaluation of Printed Fabric Properties

This protocol describes the standardized tests to assess the quality of the printed fabric.

- Wash Fastness: Evaluate the wash fastness of the cured fabric according to the AATCC 61
 (2A) or ISO 105-C06 standard procedure. Assess the color change of the specimen and the
 staining of the multifiber fabric using the respective gray scales.
- Crocking (Rubbing) Fastness: Determine the rubbing fastness (both dry and wet) using a
 crockmeter following the AATCC 8 or ISO 105-X12 test method. Evaluate the color transfer
 to the crocking cloth using the gray scale for staining.
- Light Fastness: Assess the light fastness of the printed fabric using a xenon arc lamp light fastness tester according to the ISO 105-B02 standard. Compare the fading of the specimen with the blue wool standards to determine the rating.
- 4. Visualizations
- 4.1. Logical Relationship of Printing Paste Components



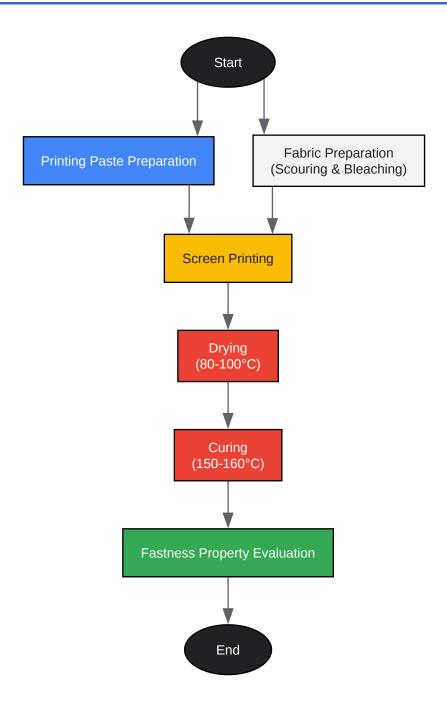


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Caption: Components of a Pigment Red 166 printing paste.

4.2. Experimental Workflow for Textile Printing





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